molecular formula C13H15ClN2O3 B2396673 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide CAS No. 2411284-08-5

4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide

Cat. No. B2396673
CAS RN: 2411284-08-5
M. Wt: 282.72
InChI Key: OYHUNRUGSWWBIQ-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide is a chemical compound that belongs to the family of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also interacts with various cellular targets such as enzymes and receptors, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and basic laboratory equipment. Another advantage is its potential therapeutic applications in various fields. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide. One of the directions is to investigate its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Furthermore, it is important to investigate its pharmacokinetics and toxicity profile to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide involves the reaction of 3,4-dihydro-2H-chromene with 2-chloro-N-(propan-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.

properties

IUPAC Name

4-(2-chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-8(14)11(17)16-13(12(15)18)6-7-19-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3,(H2,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHUNRUGSWWBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOC2=CC=CC=C21)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide

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